FIIN-2

Vue d'ensemble

Description

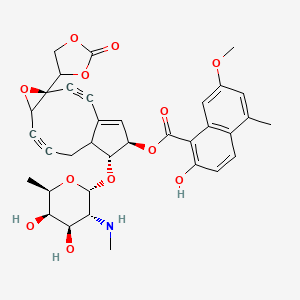

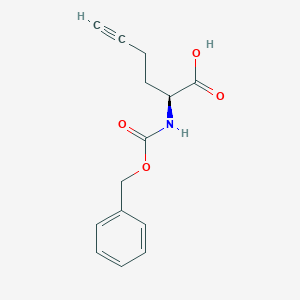

FIIN-2 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, methoxy groups, and a piperazine moiety, making it an interesting subject for research in medicinal chemistry and material science.

Applications De Recherche Scientifique

FIIN-2 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mécanisme D'action

Target of Action

FIIN-2 is an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors play crucial roles in various physiological processes, including cell proliferation, differentiation, migration, and survival . This compound also moderately inhibits EGFR .

Mode of Action

This compound operates through an ATP-competitive mechanism of inhibition . It covalently binds to the Cys491 site of FGFR2 . This binding leads to the inhibition of FGFRs, thereby disrupting the FGFR signaling pathway and exerting its effects .

Biochemical Pathways

This compound affects the FGFR signaling pathway, which is crucial for various cellular functions. By inhibiting FGFRs, this compound disrupts this pathway, leading to changes in cell proliferation, differentiation, migration, and survival . More specifically, this compound increases the autophagy flux of cells by inhibiting the mammalian target of rapamycin (mTOR) and further activating the class III PI3K complex pathway .

Pharmacokinetics

It’s known that this compound dose-dependently inhibits fgfr1/2/3/4 dependent cell proliferation

Result of Action

This compound significantly inhibits the proliferation, colony formation, and migration of cells but induces mitochondria-mediated apoptosis . It also effectively inhibits FGFR1 and FGFR2 gatekeeper or other mutants in cells which were resistant to many current FGFR inhibitors .

Action Environment

It’s known that this compound induced protective autophagy . This suggests that the cellular environment and factors such as the presence of autophagy inhibitors could potentially influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

FIIN-2 plays a crucial role in biochemical reactions by inhibiting FGFR1-4. It binds covalently to the Cys491 site of FGFR2, leading to the inhibition of FGFR signaling pathways . This compound has shown to inhibit the proliferation of FGFR-dependent cells, including those with gatekeeper mutations that confer resistance to other FGFR inhibitors . This compound also moderately inhibits epidermal growth factor receptor (EGFR) with an IC50 of 204 nM .

Cellular Effects

This compound significantly impacts various types of cells and cellular processes. It inhibits the proliferation, colony formation, and migration of cancer cells, such as A549 and A549/DDP lung adenocarcinoma cells . This compound induces mitochondria-mediated apoptosis and increases autophagy flux by inhibiting the mammalian target of rapamycin (mTOR) and activating the class III PI3K complex pathway . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects by covalently binding to the P-loop cysteine in the ATP pocket of FGFRs . This binding inhibits the autophosphorylation of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This compound’s ability to inhibit FGFRs with gatekeeper mutations makes it a valuable tool in overcoming resistance to first-generation FGFR inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound maintains its stability and potency in inhibiting FGFRs over extended periods . Long-term studies have shown that this compound can sustain its inhibitory effects on FGFR signaling, leading to prolonged suppression of cancer cell proliferation and survival

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR signaling and reduces tumor growth without significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target effects . Determining the optimal dosage for therapeutic efficacy while minimizing toxicity is crucial for its clinical application.

Metabolic Pathways

This compound is involved in metabolic pathways related to FGFR signaling. It interacts with enzymes and cofactors that regulate FGFR activity, leading to changes in metabolic flux and metabolite levels . The inhibition of FGFR signaling by this compound disrupts downstream metabolic pathways, affecting cellular energy production and biosynthesis

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation in target cells are influenced by its interactions with these transporters and proteins . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Its targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its inhibitory effects on FGFR signaling

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FIIN-2 typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

FIIN-2 can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,5-Dimethoxyphenyl)-4-methoxybenzenepropanamide

- N-(3,5-Dimethoxyphenyl)-4-methoxybenzamide

Uniqueness

FIIN-2 stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research.

Propriétés

IUPAC Name |

N-[4-[[3-(3,5-dimethoxyphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N8O4/c1-5-32(44)37-26-8-6-24(7-9-26)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-27-10-12-28(13-11-27)41-16-14-40(2)15-17-41/h5-13,18-21H,1,14-17,22-23H2,2-4H3,(H,37,44)(H,36,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBPRWJMHURKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes FIIN-2 unique compared to other FGFR inhibitors?

A1: this compound demonstrates the ability to overcome drug resistance caused by gatekeeper mutations in FGFRs. [] These mutations, often arising from the selection pressure of first-generation FGFR inhibitors, typically hinder drug binding. This compound bypasses this resistance by binding in a DFG-out conformation and forming a covalent bond with a cysteine residue uniquely present in the glycine-rich loop of FGFR kinases. [, ] This unique binding mode distinguishes it from other inhibitors like Ponatinib, which also binds in a DFG-out conformation but relies on a different mechanism to avoid steric clashes with gatekeeper mutations. []

Q2: How does the covalent binding of this compound contribute to its inhibitory activity?

A2: this compound's covalent interaction with a cysteine residue in the FGFR kinase domain leads to irreversible inhibition of the kinase activity. [, ] This irreversible binding contributes to its sustained inhibitory effect and potentially explains its efficacy against cells harboring gatekeeper mutations. []

Q3: Has this compound demonstrated efficacy in preclinical models?

A3: Studies show that this compound effectively inhibits the proliferation of cells dependent on gatekeeper mutants of FGFR1 and FGFR2. [] This finding is significant as these mutations often confer resistance to first-generation FGFR inhibitors. While further research is needed, these initial results highlight this compound’s potential as a therapeutic agent in cancers driven by these specific FGFR mutations.

Q4: Are there any structural insights into how this compound interacts with FGFRs?

A4: Crystallographic studies reveal that this compound adopts a DFG-out binding mode when complexed with FGFR4, even though it lacks the typical structural features associated with this binding conformation. [, ] The covalent bond formed between this compound and the cysteine residue in the glycine-rich loop, along with its inherent flexibility, facilitates this unusual binding mode and allows it to circumvent the steric hindrance imposed by gatekeeper mutations. []

Q5: Does this compound interact with any other kinases besides FGFRs?

A5: Interestingly, a related compound, FIIN-3, displays the ability to inhibit both FGFR and EGFR (Epidermal Growth Factor Receptor) by covalently targeting distinct cysteine residues in each kinase. [] This dual targeting arises from the flexibility of FIIN-3's reactive acrylamide group. While this compound's interactions with other kinases haven't been extensively characterized in the provided literature, the structural similarities between this compound and FIIN-3 suggest a potential for broader kinase inhibition.

Q6: What are the implications of this compound’s unique mechanism of action for drug development?

A6: this compound's ability to overcome gatekeeper mutations offers a promising avenue for developing next-generation anticancer drugs that can effectively target resistant tumors. [] This compound serves as a template for designing covalent inhibitors that can overcome common resistance mechanisms, potentially improving treatment outcomes for patients with cancers driven by FGFRs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

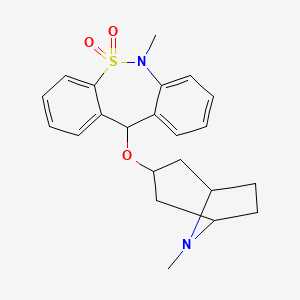

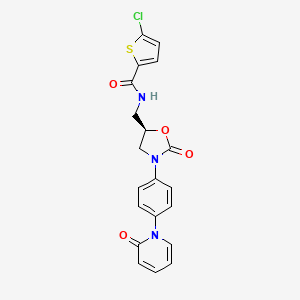

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)